

Technical Guide: Ingenol-5,20-acetonide-3-O-angelate

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Compound of Interest

Compound Name: *Ingenol-5,20-acetonide-3-O-angelate*

Cat. No.: B10862229

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Executive Summary

Ingenol-5,20-acetonide-3-O-angelate is a complex diterpenoid of the ingenane class, a family of compounds that has garnered significant interest for its potent biological activities. This technical guide provides a comprehensive overview of the natural sources, quantitative analysis, and isolation of this compound and its parent esters. It details the primary plant sources, presents available quantitative data for related ingenol compounds, outlines a representative experimental protocol for their extraction and isolation, and illustrates the biosynthetic pathway and a general isolation workflow. This document serves as a foundational resource for researchers engaged in the study and development of ingenane diterpenoids.

Natural Sources of Ingenol Esters

Ingenol-5,20-acetonide-3-O-angelate is a derivative of ingenol, a tetracyclic diterpenoid alcohol. The natural sources of these compounds are primarily found within the large and chemically diverse *Euphorbia* genus (*Euphorbiaceae* family)[1][2][3][4]. The milky latex characteristic of these plants is particularly rich in a variety of ingenane and other diterpene esters[1][3].

While many commercial suppliers list **Ingenol-5,20-acetonide-3-O-angelate** simply as a "natural product"[5][6][7], at least one specialized chemical provider explicitly identifies its source as the seeds of *Euphorbia lathyris* L. (Caper Spurge)[8].

Other prominent Euphorbia species are well-documented sources of the parent compound, ingenol, and its closely related ester, ingenol-3-angelate (also known as ingenol mebutate), which was formerly the active ingredient in the FDA-approved drug Picato® for actinic keratosis[9][10][11]. These species include:

- Euphorbia peplus (Petty Spurge): The sap of this common weed is a well-known source of ingenol mebutate[9][11][12].
- Euphorbia tirucalli (Pencil Cactus): The latex of this plant contains a variety of ingenane and tiglane-type diterpene esters[1][3][13].
- Euphorbia myrsinites: This species has been identified as having one of the highest concentrations of total ingenol (measured after hydrolysis of its esters)[10][14].

The presence of different esters and derivatives can vary between species, indicating the potential for distinct "chemical races" within the Euphorbia genus[3].

Quantitative Analysis of Ingenol and its Esters

Specific quantitative yield data for **Ingenol-5,20-acetonide-3-O-angelate** from natural sources is not readily available in peer-reviewed literature. However, extensive research has been conducted on the concentration of the parent compound, ingenol (typically measured after saponification of the esters), and the prominent derivative ingenol-3-angelate (ingenol mebutate). This data provides a crucial benchmark for evaluating the potential yield from various Euphorbia species.

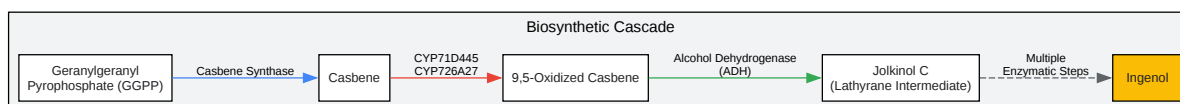
Plant Species	Plant Part	Compound Measured	Concentration (Dry Weight)	Citation(s)
Euphorbia myrsinites	Lower leafless stems	Ingenol	547 mg/kg	[10][14]
Euphorbia tithymaloides 'Nanus'	Whole herb	Ingenol	527.82 μ mol/kg (approx. 183 mg/kg)	[14]
Euphorbia tithymaloides	Whole herb	Ingenol	402.81 μ mol/kg (approx. 140 mg/kg)	[14]
Euphorbia milii	Whole herb	Ingenol	391.30 μ mol/kg (approx. 136 mg/kg)	[14]
Euphorbia ammak	Whole herb	Ingenol	379.75 μ mol/kg (approx. 132 mg/kg)	[14]
Euphorbia trigona	Whole herb	Ingenol	357.07 μ mol/kg (approx. 124 mg/kg)	[14]
Euphorbia peplus	Aerial tissue	Ingenol-3-angelate	1.1 mg/kg	[15]

Biosynthesis of the Ingenane Core

The biosynthesis of the complex ingenane ring system is a multi-step enzymatic process. Research, particularly in *Euphorbia lathyris*, has elucidated a pathway that begins with the common diterpene precursor, geranylgeranyl pyrophosphate (GGPP)[15]. The biosynthesis is understood to occur in two primary phases: a cyclase phase that constructs the carbon skeleton, followed by an oxidase phase that installs the various hydroxyl functionalities[16][17].

The key steps are:

- **Cyclization:** Geranylgeranyl pyrophosphate is converted to the macrocyclic diterpene casbene.
- **Oxidation:** Casbene undergoes regio-specific oxidation at the C9 and C5 positions, catalyzed by two distinct cytochrome P450 enzymes (CYP71D445 and CYP726A27, respectively)[15].
- **Rearrangement and Cyclization:** An alcohol dehydrogenase (ADH) facilitates the dehydrogenation of the hydroxyl groups, which triggers a subsequent rearrangement and the unconventional ring closure to form jolkinol C, a lathyrane diterpene and a key intermediate[15].
- **Further Transformations:** Jolkinol C is then believed to undergo further enzymatic modifications to form the characteristic ingenane skeleton of ingenol[15].



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Caption: Simplified biosynthetic pathway of the ingenol core from GGPP.

Experimental Protocols: Extraction and Isolation

The following is a generalized protocol for the extraction, purification, and analysis of ingenol esters from Euphorbia plant material, based on methodologies described in the literature[3][10][14]. This protocol may require optimization depending on the specific species and target compound.

Materials and Reagents

- Dried, powdered plant material (e.g., aerial parts, stems, or seeds)
- Methanol (HPLC grade)

- Dichloromethane (DCM, HPLC grade)
- Hexane (HPLC grade)
- Ethyl Acetate (EtOAc, HPLC grade)
- Acetonitrile (ACN, HPLC grade)
- Water (Milli-Q or equivalent)
- Formic Acid
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)
- Silica gel for column chromatography
- Rotary evaporator
- UHPLC-MS/MS system

Extraction Procedure

- **Maceration:** Weigh 10 g of dried, powdered plant material and transfer to a 250 mL Erlenmeyer flask. Add 100 mL of methanol.
- **Sonication:** Sonicate the mixture for 30 minutes at room temperature.
- **Extraction:** Allow the mixture to macerate for 24 hours at room temperature with occasional shaking.
- **Filtration:** Filter the mixture through Whatman No. 1 filter paper. Collect the methanol extract.
- **Re-extraction:** Repeat the extraction process (steps 1-4) on the plant residue two more times to ensure complete extraction.
- **Concentration:** Combine all methanol extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to yield the crude extract.

Liquid-Liquid Partitioning

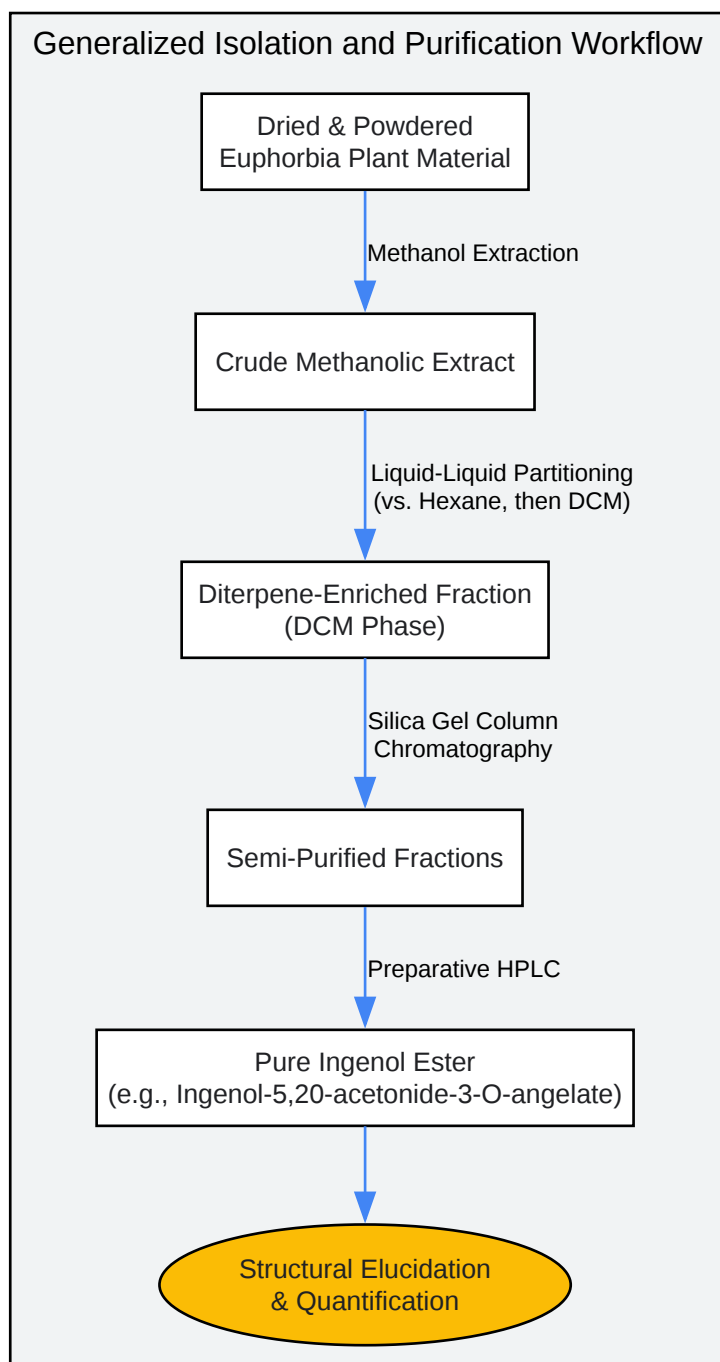
- **Resuspend:** Resuspend the crude extract in a 90:10 methanol/water solution.
- **Defatting:** Perform liquid-liquid partitioning against an equal volume of hexane three times to remove nonpolar constituents like fats and sterols. Discard the hexane layers.
- **Fractionation:** Adjust the methanol/water phase to a 50:50 ratio by adding water. Partition this solution against an equal volume of dichloromethane (DCM) three times. The ingenol esters will preferentially move into the DCM phase.
- **Concentration:** Combine the DCM fractions and evaporate to dryness under reduced pressure. This yields a diterpene-enriched fraction.

Chromatographic Purification

- **Silica Gel Chromatography:** Subject the diterpene-enriched fraction to column chromatography on silica gel. Elute with a gradient system, typically starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., Hexane -> Hexane:EtOAc 9:1 -> ... -> EtOAc).
- **Fraction Collection:** Collect fractions and monitor by Thin Layer Chromatography (TLC), staining with vanillin-sulfuric acid and heating to visualize diterpenoids.
- **Further Purification:** Combine fractions containing compounds of interest. Further purification can be achieved using preparative HPLC or additional column chromatography steps with different solvent systems until the desired compound is isolated in pure form.

Analysis and Characterization

- **Quantification:** A validated isotope-dilution UHPLC-MS/MS method is the standard for accurate quantification^[10]. The analysis is typically performed after methanolysis of the purified fractions to convert all esters to the parent ingenol, which is then quantified against a labeled internal standard.
- **Structure Elucidation:** The chemical structure of isolated compounds is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMBC, HSQC) and High-Resolution Mass Spectrometry (HRMS).



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Caption: General experimental workflow for the isolation of ingenol esters.

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